molecular formula C22H16BrN3 B15160408 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-75-6

1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B15160408
CAS No.: 654650-75-6
M. Wt: 402.3 g/mol
InChI Key: WWRYSKPOEAPULC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-bromoaniline with phenylhydrazine followed by cyclization with a suitable diketone can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrazoloquinolines.

Scientific Research Applications

1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar heterocyclic properties.

    Pyrazoloquinoline: Compounds with variations in the substitution pattern on the pyrazoloquinoline core.

    Phenylhydrazine Derivatives: Compounds with similar reactivity and potential biological activities.

Uniqueness: 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both bromophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

CAS No.

654650-75-6

Molecular Formula

C22H16BrN3

Molecular Weight

402.3 g/mol

IUPAC Name

1-(3-bromophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C22H16BrN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-13,24H,14H2

InChI Key

WWRYSKPOEAPULC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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